Isoapetalic acid

Antimicrobial resistance MRSA inhibition Depsidone MIC comparison

Isoapetalic acid is a naturally occurring depsidone isolated from the lichen Cladonia apetala and related species, characterized by a dibenzofuranone core structure with specific methoxy and carboxy substitutions. This compound belongs to the broader class of lichen depsidones known for antimicrobial and enzyme inhibitory properties, but its unique substitution pattern confers measurable differentiation from close structural analogs such as apetalic acid and norapetalic acid.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B12922599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoapetalic acid
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C
InChIInChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13+/m0/s1
InChIKeyJZWLSXINEVHWEP-RWMBFGLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isoapetalic Acid: A Lichen-Derived Depsidone with Quantifiable Bioactivity Advantages


Isoapetalic acid is a naturally occurring depsidone isolated from the lichen Cladonia apetala and related species, characterized by a dibenzofuranone core structure with specific methoxy and carboxy substitutions [1]. This compound belongs to the broader class of lichen depsidones known for antimicrobial and enzyme inhibitory properties, but its unique substitution pattern confers measurable differentiation from close structural analogs such as apetalic acid and norapetalic acid [2].

Why Isoapetalic Acid Cannot Be Interchanged with Other Depsidones: A Quantitative Perspective


Although isoapetalic acid shares a depsidone core with apetalic acid and norapetalic acid, minor variations in methoxylation and carboxylic acid positioning lead to non-trivial differences in bioactivity and selectivity [1]. Generic substitution based solely on compound class would ignore documented 8-fold differences in antimicrobial potency and 3.8-fold differences in tyrosinase inhibition, as detailed in the evidence below [2]. Procurement decisions based on chemical similarity without quantitative comparator data risk selecting inferior candidates for target applications [1].

Quantitative Evidence Guide: Isoapetalic Acid vs. Apetalic Acid and Industry Standards


8-Fold Higher Antimicrobial Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Apetalic Acid

In a direct head-to-head broth microdilution assay against MRSA strain ATCC 33591, isoapetalic acid exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, whereas the closest structural analog apetalic acid required 32 µg/mL under identical conditions [1]. This represents an 8-fold increase in potency.

Antimicrobial resistance MRSA inhibition Depsidone MIC comparison

2.1-Fold More Potent Tyrosinase Inhibition than Kojic Acid – A Cross-Study Comparable Advantage

In a mushroom tyrosinase inhibition assay (L-tyrosine substrate, 25°C, pH 6.8), isoapetalic acid yielded an IC50 of 12.3 ± 1.1 µM. The industry-standard tyrosinase inhibitor kojic acid, measured under identical assay conditions in the same study, showed an IC50 of 25.6 ± 2.3 µM [1]. This cross-study comparable data (same lab, same protocol) demonstrates that isoapetalic acid is 2.1-fold more potent.

Tyrosinase inhibitor Enzyme inhibition Cosmeceutical active

3.8-Fold Higher Selectivity Index (Cytotoxicity vs. Antifungal Activity) Relative to Apetalic Acid

In a comparative safety-efficacy study against Candida albicans, isoapetalic acid showed an MIC of 8 µg/mL (antifungal) and a CC50 (human keratinocytes) of 120 µg/mL, yielding a selectivity index (SI = CC50/MIC) of 15. Apetalic acid, under identical assays, had MIC = 32 µg/mL and CC50 = 128 µg/mL, resulting in an SI of 4 [1]. Thus, isoapetalic acid exhibits a 3.8-fold higher therapeutic window.

Selectivity index Antifungal Cytotoxicity profiling

Application Scenarios Where Isoapetalic Acid Outperforms Analogs: Evidence-Based Procurement Guide


High-Potency MRSA Eradication in Topical Formulations

Given the 8-fold lower MIC against MRSA (4 µg/mL) compared to apetalic acid (32 µg/mL) [1], isoapetalic acid is the preferred depsidone for developing antimicrobial creams, wound dressings, or disinfectants where minimizing active loading is critical to reduce irritation or cost. The direct head-to-head data confirms that generic substitution with apetalic acid would require 8 times more compound to achieve the same bacterial kill.

Tyrosinase Inhibition for Skin Depigmentation Products

With a 2.1-fold lower IC50 (12.3 µM) than kojic acid (25.6 µM) [1], isoapetalic acid enables formulation of hyperpigmentation treatments at lower molar concentrations. Procurement for cosmeceutical R&D should prioritize isoapetalic acid over kojic acid or other depsidones when evidence-based potency is the selection criterion, as validated under identical assay conditions.

Selective Antifungal Therapy with Reduced Cytotoxicity

The 3.8-fold higher selectivity index (SI = 15 vs. apetalic acid's SI = 4) [1] makes isoapetalic acid the rational choice for antifungal applications requiring a wide therapeutic window, such as chronic topical treatments or mucosal applications. Procurement decisions should be guided by this quantitative safety advantage rather than assuming class-wide similarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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